![molecular formula C21H25ClN2O7 B1146742 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-dihydroxybutanedioate CAS No. 210095-58-2](/img/structure/B1146742.png)

2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-dihydroxybutanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

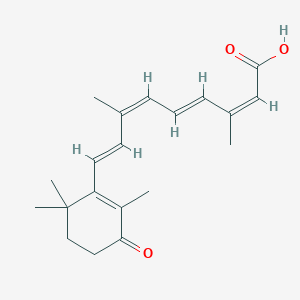

This compound represents a class of chemicals that involve intricate structural features, including chlorophenyl and piperidinyl groups, which may contribute to its unique chemical behaviors and applications in research. Although specific studies directly on this compound are limited, related research provides insights into similar compounds' synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, decarboxylation, and iodination processes. For example, derivatives of piperidine with chlorophenyl groups have been synthesized through reactions involving chlorination and subsequent condensation with piperidine in different solvents, yielding significant overall yields (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like X-ray crystallography, demonstrating intricate intermolecular interactions, such as hydrogen bonding, which influence the molecular packing in crystals. These studies highlight the structural complexity and the importance of precise molecular arrangements (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds can include interactions with various reagents to produce a wide range of derivatives, showcasing their versatility. For instance, the synthesis of pyrazole and pyridine derivatives from chlorophenyl and piperidinyl precursors involves complex reactions that yield compounds with potential pharmacological activities (V.V.Bhuva et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline forms, are crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental studies and contribute to the compound's applicability in research and development.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for determining the compound's potential uses. Studies on related compounds have shown a range of chemical behaviors, such as selective receptor binding and antagonist activities, which could inform future applications (Brijesh Kumar Srivastava et al., 2008).

Applications De Recherche Scientifique

Synthetic Developments and Applications

1. Synthesis of Antiplatelet and Antithrombotic Drugs

A notable example is the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, which is related by structural analogy and pharmacological activity. Research has focused on devising facile synthetic approaches for (S)-clopidogrel due to its significant global demand, highlighting the importance of stereochemistry in pharmacological activity and the need for efficient synthesis methods in the pharmaceutical industry (Saeed et al., 2017).

2. Neuroactive Peptide Effects

Studies on angiotensin IV and its analogs have explored their pro-cognitive effects mediated by dopamine receptor interactions. This research underscores the potential clinical relevance of compounds that interact with dopamine receptors, suggesting avenues for the development of treatments for cognitive impairments and possibly for understanding the mechanisms of addiction and dependency (Braszko, 2010).

3. Leishmaniasis Treatment from Piper spp.

The potential of natural products for developing treatments against leishmaniasis has been examined, with specific focus on compounds from the Piper genus. This highlights the ongoing search for effective, safe, and inexpensive treatments derived from natural sources, which could offer new therapeutic options for neglected tropical diseases (Peixoto et al., 2021).

4. Pharmacophoric Groups in Antipsychotic Agents

The role of arylcycloalkylamines, exemplified in phenyl piperidines and piperazines, in the potency and selectivity of binding affinity at D2-like receptors for the treatment of psychosis and other neuropsychiatric disorders has been investigated. This emphasizes the importance of understanding pharmacophoric groups for the development of targeted therapies (Sikazwe et al., 2009).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate involves the following steps: protection of the hydroxyl groups, formation of the pyridine ring, introduction of the piperidine moiety, deprotection of the hydroxyl groups, and formation of the succinate ester.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl 2-oxoacetate", "2-hydroxypyridine", "piperidine", "diethyl succinate", "sodium hydride", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "methanol" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups in 2-hydroxypyridine with acetic anhydride and triethylamine to form 2-acetoxy pyridine.", "Step 2: Formation of the pyridine ring by reacting 4-chlorobenzaldehyde with 2-acetoxy pyridine in the presence of sodium hydride to form (4-chlorophenyl)(2-pyridyl)methanol.", "Step 3: Introduction of the piperidine moiety by reacting (4-chlorophenyl)(2-pyridyl)methanol with piperidine in the presence of hydrochloric acid to form (4-chlorophenyl)(piperidin-4-yloxy)methanol.", "Step 4: Deprotection of the hydroxyl groups in (4-chlorophenyl)(piperidin-4-yloxy)methanol with sodium bicarbonate to form (4-chlorophenyl)(piperidin-4-yloxy)methane.", "Step 5: Formation of the succinate ester by reacting (4-chlorophenyl)(piperidin-4-yloxy)methane with diethyl succinate in the presence of triethylamine to form (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate." ] } | |

Numéro CAS |

210095-58-2 |

Formule moléculaire |

C21H25ClN2O7 |

Poids moléculaire |

452.9 g/mol |

Nom IUPAC |

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C17H19ClN2O.C4H6O6/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;5-1(3(7)8)2(6)4(9)10/h1-7,10,15,17,19H,8-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10) |

Clé InChI |

MLVGFEZTZHIUGZ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |

SMILES canonique |

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |

Synonymes |

2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)

![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)

![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)